Stereochemical Complexity: (2S,3S) Diastereomer vs. Single-Stereocenter Analogs
Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate possesses two defined chiral centers (C2 and C3) in the (2S,3S) configuration, a feature verifiable by its specific optical rotation and SMILES notation (CC[C@H](C)[C@H](NCc1ccccc1)C(=O)OC) [1]. In contrast, the structurally related N-benzyl-L-leucine methyl ester contains only a single chiral center at C2 (SMILES: CC(C)C[C@H](C(=O)OC)NCC1=CC=CC=C1), resulting in a less sterically constrained and achiral side chain [2]. This quantitative difference in stereochemical elements (2 vs. 1 defined stereocenter) means the target compound provides a more complex, conformationally restricted building block, which is essential for synthesizing peptides that require precise β-branching, such as those mimicking native isoleucine residues [1].
| Evidence Dimension | Number of defined stereocenters |
|---|---|
| Target Compound Data | 2 defined stereocenters (2S,3S) |
| Comparator Or Baseline | N-benzyl-L-leucine methyl ester: 1 defined stereocenter (2S) |
| Quantified Difference | 1 additional stereocenter |
| Conditions | Structural comparison via SMILES/InChI from authoritative databases [1][2] |
Why This Matters
For procurement, the (2S,3S) stereochemistry is non-negotiable for synthesizing diastereomerically pure peptides; substituting with a single-stereocenter analog will produce a completely different, and likely inactive, molecular entity.
- [1] RGD. (n.d.). methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate (ChemSpider:57618952). Rat Genome Database. View Source
- [2] PubChem. (2019). N-Benzyl-L-leucine Methyl Ester HCl (PubChem CID 137795120). National Library of Medicine. View Source
